

Dual-Faceted MPI8: A Technical Overview of Two Novel Therapeutic Candidates

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Compound of Interest

Compound Name: MPI8

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This technical guide provides an in-depth analysis of two distinct therapeutic agents designated as **MPI8**. One is a potent dual inhibitor of SARS-CoV-2 main protease (Mpro) and host cathepsin L, presenting a promising antiviral candidate. The other is a novel macromolecular polyanion inhibitor with significant antithrombotic properties and a favorable safety profile. This document, intended for researchers, scientists, and drug development professionals, delineates the chemical structure, properties, and mechanisms of action for both entities, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

MPI8: A Peptidyl Aldehyde Inhibitor for SARS-CoV-2

MPI8 is a peptidyl aldehyde that has demonstrated significant potency against SARS-CoV-2.[1] Its antiviral activity stems from a dual-targeting mechanism, inhibiting both the viral main protease (Mpro), which is essential for viral replication, and the host's cathepsin L, a key protease in viral entry into host cells.[1]

Chemical Structure

The chemical structure of the antiviral **MPI8** is that of a peptidyl aldehyde. A prodrug form, **MPI8** sulfonate, has also been developed.[2]

Biological Activity and Properties

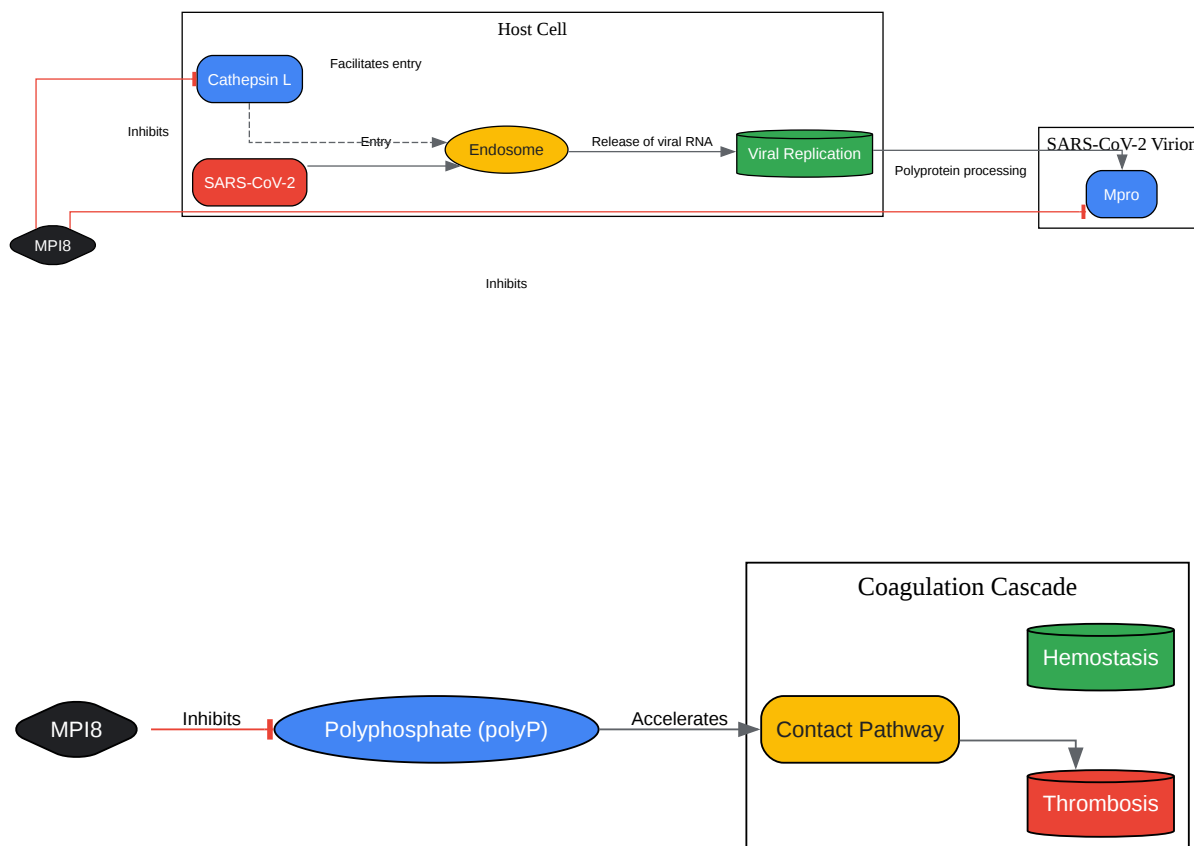
MPI8 has shown potent inhibition of both the SARS-CoV-2 Mpro and cathepsin L.[1] Notably, it displays high selectivity for cathepsin L over cathepsins B and K.[1] This dual-target

mechanism contributes to its potent antiviral efficacy. Pharmacokinetic studies in rats have shown that **MPI8** has a relatively rapid clearance rate, with a half-life of 1.22 hours when administered orally.

| Target | IC50 | Antiviral EC50 (Vero E6 cells) | Selectivity Index (Cathepsin L vs. B) | Selectivity Index (Cathepsin L vs. K) | Reference |
|--------------------|--------------|--------------------------------------|--|--|-----------|
| SARS-CoV-2 Mpro | 105 ± 22 nM | 30 nM | N/A | N/A | |
| Cathepsin L | 1.2 ± 1.0 nM | N/A | 192 | 150 | |
| Cathepsin B | 230 ± 20 nM | N/A | N/A | N/A | |
| Cathepsin K | 180 ± 50 nM | N/A | N/A | N/A | |

Mechanism of Action: Dual Inhibition of Viral Replication

MPI8 exerts its antiviral effects by interfering with two critical stages of the SARS-CoV-2 lifecycle. Firstly, it inhibits the main protease (Mpro), a key viral enzyme responsible for cleaving polyproteins into functional viral proteins, thereby halting viral replication. Secondly, by inhibiting the host's cathepsin L, **MPI8** blocks the endosomal entry pathway of the virus into the host cell.



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References

- 1. MPI8 is Potent against SARS-CoV-2 by Inhibiting Dually and Selectively the SARS-CoV-2 Main Protease and the Host Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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